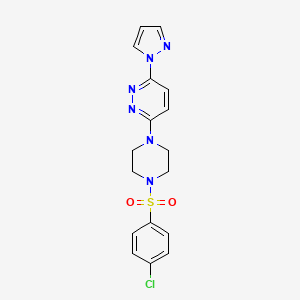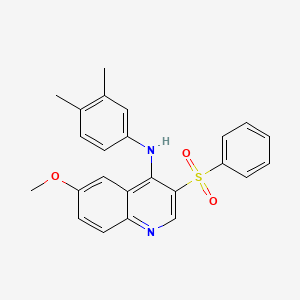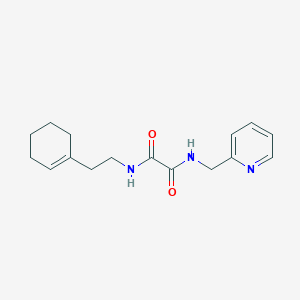![molecular formula C11H11NO2 B2808472 3H-Oxazolo[3,4-b]isoquinolin-3-one, 1,5,10,10a-tetrahydro- CAS No. 233272-47-4](/img/structure/B2808472.png)
3H-Oxazolo[3,4-b]isoquinolin-3-one, 1,5,10,10a-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Oxazolo[3,4-b]isoquinolin-3-one, 1,5,10,10a-tetrahydro- is a heterocyclic compound that belongs to the oxazoloisoquinoline family This compound is characterized by its unique fused ring structure, which includes an oxazole ring fused to an isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Oxazolo[3,4-b]isoquinolin-3-one, 1,5,10,10a-tetrahydro- can be achieved through several synthetic routes. One efficient method involves the rhodium (III)-catalyzed oxidative annulation of isoquinolones with allyl alcohols. This reaction proceeds under mild conditions and provides high yields of the desired product . Another approach involves the use of the Mitsunobu reaction followed by sequential cyclization to obtain the compound in good to excellent yields .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the aforementioned synthetic routes to scale up the process. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3H-Oxazolo[3,4-b]isoquinolin-3-one, 1,5,10,10a-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atom in the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxazoloisoquinoline derivatives with additional oxygen functionalities.
Reduction: Formation of reduced oxazoloisoquinoline derivatives.
Substitution: Formation of substituted oxazoloisoquinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 3H-Oxazolo[3,4-b]isoquinolin-3-one, 1,5,10,10a-tetrahydro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
3H-Oxazolo[4,3-a]isoquinolin-3-one, 1,5,6,10b-tetrahydro-: Another member of the oxazoloisoquinoline family with a slightly different ring fusion pattern.
Benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one: A related compound with a different heterocyclic framework.
Uniqueness
3H-Oxazolo[3,4-b]isoquinolin-3-one, 1,5,10,10a-tetrahydro- is unique due to its specific ring fusion pattern and the presence of multiple reactive sites, which allow for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1,5,10,10a-tetrahydro-[1,3]oxazolo[3,4-b]isoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-11-12-6-9-4-2-1-3-8(9)5-10(12)7-14-11/h1-4,10H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFFRQRPJFUMFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC(=O)N2CC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 1-[5-(3-chloro-2-thienyl)-3-(methoxycarbonyl)-1H-pyrrol-2-yl]-4-piperidinecarboxylate](/img/structure/B2808392.png)
![3-[(1,2-DIMETHYL-1H-INDOL-5-YL)METHYL]-1-(3,5-DIMETHYLPHENYL)THIOUREA](/img/structure/B2808393.png)
![2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2808394.png)

![2-(3-methoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2808397.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2808398.png)


![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2808404.png)
![N-(2-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2808406.png)


![(2E,NZ)-3-(2-chlorophenyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2808411.png)
![Ethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)acetate](/img/structure/B2808412.png)
